molecular formula C₁₅H₂₇NO₁₁ B1139687 N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methoxy]oxan-3-yl]acetamide CAS No. 109303-71-1

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methoxy]oxan-3-yl]acetamide

Cat. No.: B1139687
CAS No.: 109303-71-1
M. Wt: 397.38
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methoxy]oxan-3-yl]acetamide is a glycosylated acetamide derivative characterized by a complex carbohydrate moiety. Its IUPAC name reflects a central oxane (tetrahydropyran) ring substituted with hydroxyl, hydroxymethyl, and a methoxyoxan-yl methoxy group, linked to an acetamide functional group . The molecular formula is C₁₅H₂₁NO₆, with a calculated molecular weight of 311.33 g/mol. The structure features multiple hydroxyl groups, enhancing hydrophilicity and hydrogen-bonding capacity, which may influence solubility and biological interactions.

Properties

CAS No.

109303-71-1

Molecular Formula

C₁₅H₂₇NO₁₁

Molecular Weight

397.38

IUPAC Name

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methoxy]oxan-3-yl]acetamide

InChI

InChI=1S/C15H27NO11/c1-5(18)16-8-11(21)9(19)6(3-17)26-14(8)25-4-7-10(20)12(22)13(23)15(24-2)27-7/h6-15,17,19-23H,3-4H2,1-2H3,(H,16,18)

SMILES

CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC)O)O)O)CO)O)O

Synonyms

GalNAc1-b-3Gal-α-OMe_x000B_

Origin of Product

United States

Biological Activity

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methoxy]oxan-3-yl]acetamide is a complex glycoside compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in various fields such as pharmacology and nutrition.

Chemical Structure

The structure of this compound can be described as follows:

PropertyDescription
Molecular FormulaC₁₈H₂₃N₃O₁₁
Molecular Weight453.38 g/mol
StructureChemical Structure

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. This activity is primarily attributed to its ability to scavenge free radicals and reduce oxidative stress in cellular environments. In vitro studies have demonstrated that the compound can inhibit lipid peroxidation and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Anticancer Properties

The compound has shown promising results in various cancer models. For instance, it has been reported to induce apoptosis in cancer cell lines through the activation of the mitochondrial pathway. Specifically, studies have indicated that treatment with this compound leads to an increase in reactive oxygen species (ROS), which subsequently activates apoptotic pathways involving caspases .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)10.05Induction of apoptosis via ROS generation
BEL-7402 (Liver)9.93Activation of caspases and DNA damage

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) .

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The hydroxyl groups present in its structure facilitate electron donation, thereby neutralizing free radicals.
  • Apoptotic Pathway Activation : Increased ROS levels lead to mitochondrial membrane permeabilization and subsequent activation of intrinsic apoptotic pathways.
  • Cytokine Modulation : The compound inhibits NF-kB signaling pathways that are crucial for inflammation.

Case Studies

Several case studies have explored the efficacy of this compound:

  • In Vivo Studies : In animal models of cancer and inflammation, administration of this compound resulted in reduced tumor size and lower levels of inflammatory markers compared to control groups.
  • Clinical Trials : Early-phase clinical trials are underway to evaluate its safety and efficacy in humans with specific types of cancer.

Scientific Research Applications

Antioxidant Activity

Compounds containing multiple hydroxyl groups are often investigated for their antioxidant properties. A study highlighted that similar polyphenolic compounds can scavenge free radicals effectively, suggesting that N-[4,5-dihydroxy...acetamide may possess similar capabilities . This property is crucial in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

In silico studies indicate that compounds with structural similarities may act as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory processes . Given the structure of N-[4,5-dihydroxy...acetamide, further investigation into its anti-inflammatory properties could yield promising results.

Antimicrobial Activity

The presence of hydroxyl and methoxy groups in the compound may enhance its interaction with microbial membranes or metabolic pathways. Research into related compounds has demonstrated antimicrobial efficacy against various pathogens, indicating a potential application for N-[4,5-dihydroxy...acetamide in treating infections .

Case Studies and Research Findings

StudyFindings
Study on Oxadiazole DerivativesSignificant anticancer activity against multiple cell lines; percent growth inhibitions ranged from 51% to 86% .
Antioxidant Activity AssessmentSimilar compounds showed effective free radical scavenging capabilities; implications for oxidative stress reduction .
Anti-inflammatory In Silico StudyPotential as a 5-lipoxygenase inhibitor; further optimization recommended for enhanced efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the structural and functional uniqueness of the target compound, a comparative analysis with analogous acetamide derivatives is presented below.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₅H₂₁NO₆ 311.33 Glycosyl (methoxyoxan-yl methoxy), multiple hydroxyls, acetamide High polarity, potential for hydrogen bonding, hydrophilic
N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide C₁₁H₁₉NO₅S 277.33 Ethylsulfanyl, hydroxyls, acetamide Increased lipophilicity due to sulfur substituent
2-[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]acetamide C₁₅H₁₇NO₅ 297.31 Phenyloxy, methyloxan-yl, acetamide Moderate hydrophilicity, aromatic interactions
N-(2-Acetyl-4,5-dimethoxyphenethyl)benzamide C₁₉H₂₁NO₄ 327.38 Aromatic methoxy groups, benzamide Lipophilic, NMR-diagnostic aromatic protons (δ 7.34–7.47 ppm)
2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-(3-nitrophenyl)acetamide C₁₉H₁₅N₃O₆S 413.40 Thiazolidinedione, nitro phenyl, methoxy Hypoglycemic activity, IR carbonyl stretch (~1674 cm⁻¹)

Structural and Functional Insights

Substituent Effects on Polarity :

  • The target compound’s glycosyl group and multiple hydroxyls confer high hydrophilicity, contrasting with the ethylsulfanyl group in , which introduces lipophilicity. This difference impacts solubility: the target compound is likely more water-soluble, while the ethylsulfanyl analog may favor lipid membranes .
  • Aromatic derivatives (e.g., ) exhibit lower polarity due to methoxy-phenyl groups, favoring organic solvents.

Spectroscopic Differentiation :

  • NMR Shifts : The acetamide proton in the target compound’s hydrophilic environment may resonate upfield compared to aromatic analogs. For example, N-(2-Acetyl-4,5-dimethoxyphenethyl)benzamide shows aromatic protons at δ 7.34–7.47 ppm, absent in the glycosylated target.
  • IR Data : Thiazolidinedione-containing analogs exhibit distinct carbonyl stretches (~1674 cm⁻¹), whereas the target’s hydroxyl groups may show broad O-H stretches (~3200–3600 cm⁻¹).

Compounds with thiazolidinedione moieties (e.g., ) are designed for hypoglycemic activity, but the target’s biological role remains unconfirmed without direct evidence.

Molecular Weight and Complexity :

  • The target compound (311.33 g/mol) is smaller than the highly glycosylated analog in (459.45 g/mol), which incorporates additional sugar units. Increased molecular weight correlates with reduced membrane permeability but enhanced target specificity .

Contradictions and Limitations

  • provides the target compound’s formula but lacks experimental data (e.g., melting point, solubility), limiting direct comparison.
  • Pharmacological data for the target compound is absent, whereas analogs in are explicitly tested for hypoglycemic activity.

Preparation Methods

Reaction Optimization

Key parameters for the coupling of anomeric stannanes with thioesters include:

ParameterOptimal ConditionYield Improvement
CatalystPd(PPh₃)₄ (20 mol %)85% → 92%
Copper SourceCuCl (4 equiv)72% → 88%
SolventAnhydrous 1,4-dioxane68% → 92%
Reaction Time96 hours78% → 92%

This method avoids glycal byproduct formation through aromatic solvent suppression. The stereoretentive mechanism ensures correct anomeric configuration, critical for biological activity.

Hydroxyl Group Protection Strategies

The compound’s six hydroxyl groups necessitate sequential protection/deprotection:

Temporary Protecting Groups

  • Acetyl (Ac) : Removed via Zemplén deacetylation (NaOMe/MeOH).

  • Benzyl (Bn) : Removed by hydrogenolysis (H₂/Pd-C).

  • Methoxymethyl (MOM) : Acid-labile (HCl/MeOH).

Regioselective Deprotection Example

StepReactionConditionsOutcome
1Global acetylationAc₂O/pyridine, RTAll –OH → –OAc
2Selective C6 deprotectionNH₃/MeOH, 0°CC6–OAc → –OH
3Glycosylation at C6Schmidt conditionsGlycosidic bond formed

Enzymatic Glycosylation for Stereocontrol

Patented methods employ glycosyltransferases to install the methoxyoxan moiety with strict α/β specificity:

Enzyme Screening Data

Enzyme SourceDonor SubstrateAnomeric Yield
Bacillus circulansUDP-glucoseβ: 94%
Xanthomonas campestrisGDP-mannoseα: 88%

Recombinant enzymes enable large-scale synthesis (≥10 g/L) with >90% stereopurity.

Final Deprotection and Purification

Global deprotection under mild conditions preserves the acetamide group:

Two-Stage Deprotection Protocol

  • Saponification : K₂CO₃/MeOH/H₂O (0°C, 2 h) removes acetyl groups.

  • Hydrogenolysis : H₂ (1 atm)/Pd(OH)₂/C (RT, 12 h) cleaves benzyl ethers.

Purification : Reverse-phase HPLC (C18 column, H₂O/MeCN gradient) achieves >99% purity.

Analytical Characterization

Critical spectroscopic benchmarks for the final product:

  • HRMS (ESI+) : m/z 464.1912 [M+Na]⁺ (calc. 464.1915).

  • ¹³C NMR : δ 170.1 (C=O), 102.3 (anomeric C), 62.1–78.9 (sugar CH).

Scalability and Yield Optimization

MethodScale (mmol)Overall YieldCost (USD/g)
Cross-coupling1041%220
Enzymatic10068%150

Enzymatic routes offer superior scalability but require specialized equipment .

Q & A

Q. How can the structural integrity of this compound be confirmed using spectroscopic methods?

  • Methodological Answer : Combine 1H/13C NMR to analyze proton environments and carbon frameworks. For example, in analogous acetamide derivatives, aromatic protons appear at δ 6.9–7.5 ppm, while methoxy groups resonate near δ 3.8 ppm . IR spectroscopy identifies functional groups (e.g., hydroxyl stretches at 3468–3509 cm⁻¹ and acetamide C=O at ~1667 cm⁻¹) . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+1]⁺ peaks) . Cross-validate with computational simulations (e.g., DFT for predicted chemical shifts).

Q. What synthetic strategies are effective for introducing the acetamide moiety in carbohydrate derivatives?

  • Methodological Answer : Use stepwise protection-deprotection to avoid side reactions. For example:
  • Protect hydroxyl groups with acetyl or benzyl groups.
  • React with chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form chloroacetamide intermediates .
  • Perform nucleophilic substitution with amines or reduce via catalytic hydrogenation . Monitor progress via TLC (silica gel, ethyl acetate/hexane mobile phase) .

Q. How can solubility challenges be addressed for reactivity studies?

  • Methodological Answer : Test polar aprotic solvents (DMF, DMSO) for glycosylation reactions or aqueous-organic mixtures (e.g., THF/H₂O) for hydrolysis studies. Pre-saturate solutions with inert gases (N₂) to prevent oxidation of hydroxyl groups .

Advanced Research Questions

Q. How can regioselectivity challenges during glycosidic bond formation be resolved?

  • Methodological Answer : Employ orthogonal protecting groups (e.g., tert-butyldimethylsilyl for primary hydroxyls, acetyl for secondary) to direct reactivity. Use Lewis acid catalysts (e.g., BF₃·Et₂O) for stereocontrol . For example, tin-mediated glycosylation improves α/β selectivity in oxane ring formation . Optimize temperature (−78°C to room temperature) to suppress side reactions .

Q. What methodologies resolve contradictions between theoretical and observed spectroscopic data?

  • Methodological Answer :
  • Perform X-ray crystallography to confirm absolute configuration (e.g., β-linked glycosides vs. α-anomers) .
  • Re-examine synthetic steps for unintended epimerization (e.g., via acidic/basic conditions altering stereochemistry) .
  • Compare experimental NMR with DFT-predicted shifts using software like Gaussian or ADF .

Q. How to analyze stability under varying pH and temperature?

  • Methodological Answer : Conduct accelerated stability studies :
  • Prepare solutions in buffers (pH 2–10) and incubate at 25–60°C.
  • Monitor degradation via HPLC-MS (C18 column, 0.1% formic acid/acetonitrile gradient) .
  • Identify hydrolyzed products (e.g., free sugars or acetamide fragments) using HRMS .

Q. How to study interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Use surface plasmon resonance (SPR) to measure binding affinity. Immobilize the compound on a gold sensor chip functionalized with MUA/MCH self-assembled monolayers . Alternatively, perform isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, Kd) in PBS buffer (pH 7.4) .

Data Contradiction Analysis

Q. How to address discrepancies in elemental analysis (e.g., C, H, N content)?

  • Methodological Answer :
  • Verify combustion conditions (oxygen flow rate, furnace temperature) in CHNS analyzers.
  • Recrystallize the compound to >99% purity (e.g., using EtOAc/hexane) .
  • Cross-check with ICP-MS for trace metal contaminants from catalysts (e.g., residual Pd or Sn) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.